molecular formula C12H13ClO3 B1325033 2-(Oxan-4-yloxy)benzoyl chloride CAS No. 906352-68-9

2-(Oxan-4-yloxy)benzoyl chloride

Cat. No.: B1325033
CAS No.: 906352-68-9
M. Wt: 240.68 g/mol
InChI Key: FYJPOEFQSOXMMO-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)benzoyl chloride: is an organic compound with the molecular formula C12H13ClO3 . It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an oxan-4-yloxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yloxy)benzoyl chloride typically involves the reaction of benzoyl chloride with oxan-4-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

C6H5COCl+C5H9OHC6H5COOC5H8Cl+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_5\text{H}_9\text{OH} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_5\text{H}_8\text{Cl} + \text{HCl} C6​H5​COCl+C5​H9​OH→C6​H5​COOC5​H8​Cl+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction. The use of automated systems can help maintain the anhydrous conditions required for the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-yloxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts acylation

    Solvents: Anhydrous solvents like dichloromethane or toluene

Major Products:

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    2-(Oxan-4-yloxy)benzoic acid: Formed from hydrolysis

Scientific Research Applications

2-(Oxan-4-yloxy)benzoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yloxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the oxan-4-yloxy group, which imparts different reactivity and properties compared to benzoyl chloride. This makes it useful in specific synthetic applications where the oxan-4-yloxy group is required .

Properties

IUPAC Name

2-(oxan-4-yloxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJPOEFQSOXMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640229
Record name 2-[(Oxan-4-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-68-9
Record name 2-[(Oxan-4-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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